molecular formula C6H5F2N B1651100 2,4-Difluoro-3-methylpyridine CAS No. 1227574-48-2

2,4-Difluoro-3-methylpyridine

Cat. No.: B1651100
CAS No.: 1227574-48-2
M. Wt: 129.11
InChI Key: QPIJZAZLVIMEBQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a methyl group at the 3rd position on the pyridine ring. Fluorinated pyridines, including this compound, are of significant interest due to their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-difluoro-3-methylpyridine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 3-methylpyridine using fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 2,4-difluoro-3-methylpyridine is primarily influenced by the presence of fluorine atoms, which enhance its electron-withdrawing properties. This modification affects the compound’s reactivity and interaction with biological targets. The fluorine atoms can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: 2,4-Difluoro-3-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct chemical and biological propertiesFor instance, the presence of the methyl group at the 3rd position can influence the compound’s steric and electronic properties, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

2,4-difluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIJZAZLVIMEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308131
Record name 2,4-Difluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-48-2
Record name 2,4-Difluoro-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Difluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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